2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
Overview
Description
2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide is an organic compound that features a thienyl ring substituted with a 4-methylbenzyl group and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of the thienyl intermediate. This can be achieved through the reaction of 2-thiophenecarboxylic acid with 4-methylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride to form the ester derivative.
Hydrazinecarbothioamide Formation: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazinecarbothioamide.
Final Coupling: The final step involves coupling the thienyl intermediate with the hydrazinecarbothioamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazinecarbothioamide moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry
In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific electronic properties. Its thienyl ring is particularly useful in the development of conductive polymers.
Mechanism of Action
The biological activity of 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide is primarily due to its ability to interact with various molecular targets. The hydrazinecarbothioamide group can form strong interactions with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and coordination with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-({3-[(4-Methoxybenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide: Similar structure but with a methoxy group instead of a methyl group.
2-({3-[(4-Chlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzyl group in 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
[[3-[(4-methylphenyl)methoxy]thiophene-2-carbonyl]amino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-2-4-10(5-3-9)8-19-11-6-7-21-12(11)13(18)16-17-14(15)20/h2-7H,8H2,1H3,(H,16,18)(H3,15,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNMOZVPZJGTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127371 | |
Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-97-3 | |
Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343375-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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